molecular formula C19H27N7O B5571016 (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide

(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B5571016
M. Wt: 369.5 g/mol
InChI Key: ADYJHGWGHKVSTB-FUHWJXTLSA-N
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Description

The compound (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, makes it an interesting subject for scientific research.

Scientific Research Applications

The compound has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the hexahydropyrrolo[2,3-c]pyrrole core. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the acetylene derivatives . The reaction conditions often require specific catalysts such as Cu(acac)2 or Fe(acac)3/1,2-diaminobenzene .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide apart is its unique combination of a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, which provides it with distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-15-20-21-22-26(15)11-6-10-24-13-16-9-12-25(18(16)14-24)19(27)23(2)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-14H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYJHGWGHKVSTB-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCCN2CC3CCN(C3C2)C(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1CCCN2C[C@@H]3CCN([C@@H]3C2)C(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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